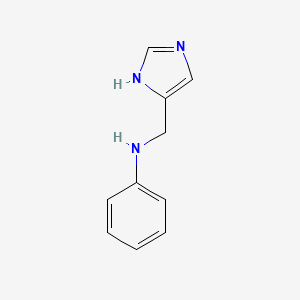

N-(1H-imidazol-4-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-imidazol-5-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUSOIPPYQZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Imidazol 4 Ylmethyl Aniline

Strategies for Direct Synthesis of N-(1H-imidazol-4-ylmethyl)aniline

The direct construction of the this compound scaffold can be achieved through several key synthetic approaches, including direct amination, reductive pathways, and multi-component reactions.

Amination Protocols

Direct amination strategies involve the formation of the crucial C-N bond between the aniline (B41778) nitrogen and the methylene (B1212753) bridge at the 4-position of the imidazole (B134444) ring. A primary method involves the nucleophilic substitution of a suitable leaving group on the imidazole precursor with aniline. For instance, the reaction of 4-(chloromethyl)-1H-imidazole with aniline represents a direct and viable route to the target compound. This type of reaction is a common strategy for the synthesis of aminomethyl-imidazoles. google.com The synthesis of the precursor, 1-(chloromethyl)-1H-imidazole, has been reported as part of synthetic sequences leading to more complex imidazole-containing structures. wisconsin.edu

Another related approach involves the coupling of an imidazole derivative with a substituted aniline. For example, processes have been developed for the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline where a substituted fluoro-benzotrifluoride is reacted with 4-methylimidazole (B133652) in the presence of a strong base. ossila.com While the substitution pattern is different, the underlying principle of direct arylamination of an imidazole derivative is a key synthetic strategy.

| Precursor 1 | Precursor 2 | Reaction Type | Product | Ref. |

| 4-(chloromethyl)-1H-imidazole | Aniline | Nucleophilic Substitution | This compound | google.comwisconsin.edu |

| 3-bromo-5-fluoro-benzotrifluoride | 4-methylimidazole | Arylamination | 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | ossila.com |

Reductive Pathways from Precursors

Reductive amination provides a powerful and widely used method for the synthesis of secondary amines and is highly applicable for the preparation of this compound. researchgate.netijrpc.com This pathway typically involves the condensation of imidazole-4-carbaldehyde with aniline to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice. researchgate.net

This two-step, one-pot process is advantageous due to its operational simplicity and the ready availability of the starting materials. The efficiency of the reaction can be influenced by catalysts and reaction conditions. For instance, iron-based Lewis catalysts have been shown to promote imine formation, which is then followed by reduction. researchgate.net While specific yields for the synthesis of this compound via this route are not extensively documented in the provided results, the general applicability of reductive amination to a wide range of aldehydes and anilines supports its feasibility. researchgate.netnih.gov

| Carbonyl Precursor | Amine Precursor | Key Steps | Reducing Agent (Example) | Product | Ref. |

| Imidazole-4-carbaldehyde | Aniline | 1. Imine formation2. In situ reduction | Sodium Borohydride (NaBH₄) | This compound | ijrpc.comresearchgate.net |

| General Aldehyde/Ketone | General Amine/Aniline | Imine formation and reduction | Various (e.g., NaBH₄, H₂/catalyst) | Secondary/Tertiary Amine | researchgate.netnih.gov |

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic molecules like substituted imidazoles in a single step from simple precursors. organic-chemistry.orgnih.gov The Debus-Radiszewski imidazole synthesis and its variations are foundational in this area. nih.gov For the synthesis of N-substituted imidazoles, a one-pot, four-component reaction has been described involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, yielding 1,2,4-trisubstituted 1H-imidazoles in high yields. organic-chemistry.org

While a direct MCR for this compound is not explicitly detailed, a plausible route could involve the reaction of an appropriate α-dicarbonyl compound, an aldehyde, and an amine that incorporates the anilinomethyl moiety. A more common strategy observed for related structures involves a three-component reaction to form a precursor, such as 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole from benzil, 4-nitrobenzaldehyde, and ammonium acetate, followed by reduction of the nitro group to an aniline. This highlights the potential of MCRs to rapidly assemble the core imidazole structure with a latent aniline functionality.

| Components | Reaction Type | Product Type | Ref. |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Four-Component Reaction | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| Benzil, 4-Nitrobenzaldehyde, Ammonium Acetate | Three-Component Reaction | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole |

Functionalization and Derivatization Approaches

The this compound scaffold possesses multiple sites for further chemical modification, primarily through reactions involving the secondary amine of the aniline group and electrophilic substitution on the aniline ring.

Imine and Schiff Base Formation with Carbonyl Compounds

The secondary amine of the aniline moiety in this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. science.govyoutube.com This reaction is a fundamental transformation in organic chemistry and is widely used to prepare a vast array of derivatives. researchgate.netnih.gov

For example, the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline has been shown to react with various pyrazolecarbaldehydes in the presence of glacial acetic acid to yield the corresponding Schiff bases. ijrpc.comresearchgate.net This demonstrates the reactivity of the aniline group in such heterocyclic systems. The formation of these imines is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The resulting Schiff bases are valuable intermediates and have been investigated for a wide range of applications. researchgate.net A notable example of a complex Schiff base ligand derived from a related core is Tris‐[4‐(1H‐imidazol‐4‐yl)‐3‐aza‐but‐3‐enyl]amine. youtube.com

| Aniline Derivative | Carbonyl Compound | Product Type | Ref. |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | science.govyoutube.com |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes | Schiff Base | ijrpc.comresearchgate.net |

| m-Nitroaniline | Aromatic Aldehydes | Schiff Base | researchgate.net |

Modification of the Aniline Moiety

The aniline ring in this compound is susceptible to various electrophilic substitution reactions, allowing for further diversification of the molecule. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Common modifications include:

Halogenation: The introduction of halogen atoms onto the aniline ring can be achieved using standard halogenating agents.

Nitration: Nitration of the aniline ring can occur, typically at the para position relative to the amino group, due to steric and electronic factors.

Sulfonation: The aniline ring can be sulfonated. A method for the sulfonation of anilines involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB), which can lead to para-sulfonated products. chemrxiv.org

Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common protecting group strategy or a means to introduce further functionality.

For the related compound 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline, it has been noted that nitration preferentially occurs at the para position of the aniline ring. This regioselectivity is a key consideration in the targeted synthesis of derivatives.

| Reaction Type | Reagent Example | Position of Modification (Aniline Ring) | Product Type | Ref. |

| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | para | Nitro-substituted aniline derivative | |

| Halogenation | Halogenating Agent (e.g., Br₂) | ortho/para | Halo-substituted aniline derivative | |

| Sulfonation | Tributylsulfoammonium betaine (TBSAB) | para | Sulfonated aniline derivative | chemrxiv.org |

| Acylation | Acyl Chloride/Anhydride | N-acylation | Amide derivative | General Reaction |

Reaction Condition Optimization for this compound Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the optimization of reaction conditions, including the choice of catalysts, reagents, solvents, temperature, pressure, and pH.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course and efficiency of the synthesis of this compound and related imidazole compounds. The selection of an appropriate catalyst can significantly improve reaction rates and yields. For instance, in the synthesis of N-methylaniline from aniline and methanol (B129727), catalysts such as copper or a chromium-based catalyst have been utilized. scispace.com In the synthesis of substituted imidazoles, metal catalysts like iron have been used to promote reactions between amidoximes and enones. rsc.org Gold catalysts have also been employed in [3+2] cycloaddition reactions to form 4-amino substituted imidazoles. rsc.org

The choice of reagents is equally critical. For example, the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline is typically achieved through a condensation reaction involving benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid. In some cases, the synthesis can be performed without a metal catalyst. For example, the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride can produce trisubstituted NH-imidazoles. rsc.org

The following table provides examples of catalysts and reagents used in the synthesis of related imidazole compounds.

| Reaction | Catalyst/Reagent | Function | Reference |

| N-methylation of aniline | Copper or Chromium-based catalyst | Catalyzes the reaction between aniline and methanol | scispace.com |

| Imidazole synthesis | Iron catalyst | Promotes reaction between amidoximes and enones | rsc.org |

| Imidazole synthesis | Gold catalyst | Catalyzes [3+2] cycloaddition | rsc.org |

| Imidazole synthesis | Zinc(II) chloride | Promotes reaction between benzimidates and 2H-azirines | rsc.org |

| Imidazole synthesis | Ammonium acetate | Reagent in condensation reaction |

Solvent Selection and Effects

The choice of solvent is a critical parameter in the synthesis of this compound and its derivatives, as it can significantly influence reaction rates, yields, and even the reaction mechanism. nih.gov For instance, in the synthesis of certain imidazole derivatives, ethanol (B145695) has been identified as a superior solvent compared to others. researchgate.net In the synthesis of aniline through continuous-flow hydrogenation, methanol was used as the solvent. researchgate.net

The solvent can also play a role in the purification of the final product. For example, after a reaction, the crude product might be recrystallized from a suitable solvent like ethanol to obtain a pure compound. ias.ac.in In some syntheses, a mixture of solvents is employed. The kinetics of nucleophilic aromatic substitution reactions of substituted anilines have been studied in methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO) mixtures of varying compositions, revealing that the solvent composition can dramatically affect the reaction rate. nih.gov

The table below illustrates the impact of solvent selection on the synthesis of related compounds.

| Reaction | Solvent(s) | Effect | Reference |

| Synthesis of a benzo[d]pyrrolo[2',3':4,5]pyrrolo[1,2-a]imidazole derivative | Ethanol | Found to be the preeminent solvent for this reaction. | researchgate.net |

| Continuous-flow hydrogenation to aniline | Methanol | Used as the reaction solvent. | researchgate.net |

| Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Ethanol | Used for recrystallization of the crude product. | ias.ac.in |

| Nucleophilic aromatic substitution of anilines | MeOH-Me2SO mixtures | Reaction rate demonstrated dramatic variations with changing solvent composition. | nih.gov |

Temperature, Pressure, and pH Control in Reaction Systems

Temperature, pressure, and pH are critical parameters that must be carefully controlled to optimize the synthesis of this compound and its derivatives.

Temperature: Temperature has a profound effect on reaction kinetics and product yield. For instance, in the synthesis of a substituted pyrrolo[1,2-a]imidazole derivative, conducting the reaction under reflux conditions in ethanol significantly increased the yield from 13% at room temperature to 82%. researchgate.net Similarly, in the synthesis of aniline via continuous-flow hydrogenation, the yield increased from 85% at 40 °C to 99% at 60 °C. researchgate.net The synthesis of certain imidazole-based hybrids has been carried out by irradiating the reaction mixture at 90 °C for a short duration. nih.gov

Pressure: While not as commonly varied as temperature in many laboratory-scale syntheses, pressure can be a significant factor, particularly in reactions involving gases. In the continuous-flow hydrogenation of nitrobenzene (B124822) to aniline, a slight increase in hydrogen pressure to 3.0 MPa did not significantly increase the yield, indicating that the initial pressure was sufficient. researchgate.net

pH: The pH of the reaction medium can be crucial, especially in reactions involving acidic or basic intermediates or catalysts. For example, in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, the reaction mixture is neutralized with a 10% NaOH solution to precipitate the product. ijrpc.com The synthesis of some imidazole derivatives involves the use of piperidine, a base, to catalyze the reaction. researchgate.net

The following table summarizes the influence of these parameters on relevant syntheses.

| Parameter | Reaction | Observation | Reference |

| Temperature | Synthesis of a pyrrolo[1,2-a]imidazole derivative | Yield increased from 13% at room temperature to 82% under reflux. | researchgate.net |

| Temperature | Continuous-flow hydrogenation to aniline | Yield increased from 85% at 40 °C to 99% at 60 °C. | researchgate.net |

| Temperature | Synthesis of imidazole-based hybrids | Reactions were irradiated at 90 °C for 5–10 minutes. | nih.gov |

| Pressure | Continuous-flow hydrogenation to aniline | Increasing H2 pressure to 3.0 MPa had a negligible effect on yield. | researchgate.net |

| pH | Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline | Neutralization with 10% NaOH solution was used to precipitate the product. | ijrpc.com |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally friendly and sustainable processes. researchgate.net These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One key aspect of green chemistry is the use of eco-friendly solvents or even solvent-free conditions. For example, a simple and cost-effective protocol for the synthesis of tri/tetrasubstituted-1H-imidazoles has been developed using nano aluminum nitride as a source of ammonia (B1221849) under solvent-free conditions, with only a few drops of water. ias.ac.in This method offers advantages such as high yields, elimination of organic solvents, and easy work-up. ias.ac.in Similarly, the synthesis of triphenyl imidazole has been achieved with high yields using water as a green solvent. wjbphs.com

Another green approach involves the use of catalysts that are recyclable and non-toxic. For instance, [Et3NH][HSO4] has been used as a reusable and cost-effective ionic liquid catalyst for the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) under solvent-free conditions. researchgate.net Furthermore, some syntheses can be conducted under metal/catalyst-free conditions at room temperature, representing an environmentally friendly approach. rsc.org The use of ultrasound irradiation is another green technique that has been employed for the synthesis of imines. researchgate.net

The development of one-pot multicomponent reactions is also a hallmark of green chemistry, as it reduces the number of synthetic steps and purification procedures. A one-pot, three-component condensation of aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate (B1144303) has been described for the synthesis of pyrazole (B372694) derivatives. researchgate.net

The table below highlights some green chemistry approaches applied to the synthesis of related heterocyclic compounds.

| Green Chemistry Principle | Application | Example | Reference |

| Use of Green Solvents | Water as solvent | Synthesis of triphenyl imidazole | wjbphs.com |

| Solvent-Free Conditions | Nano aluminum nitride as ammonia source | Synthesis of tri/tetrasubstituted-1H-imidazoles | ias.ac.in |

| Recyclable Catalyst | [Et3NH][HSO4] ionic liquid | Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | researchgate.net |

| Metal/Catalyst-Free Conditions | One-pot synthesis at room temperature | Synthesis of 5-aminoimidazoles | rsc.org |

| Energy Efficiency | Ultrasound irradiation | Synthesis of imines | researchgate.net |

| One-Pot Synthesis | Three-component condensation | Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | researchgate.net |

Mechanistic Insights and Reaction Kinetics of N 1h Imidazol 4 Ylmethyl Aniline

Investigation of Reaction Pathways and Transition States

The reactivity of N-(1H-imidazol-4-ylmethyl)aniline is dictated by the presence of two key functional groups: the aniline (B41778) moiety and the imidazole (B134444) ring. These groups can act as nucleophiles or be targeted by electrophiles, leading to a variety of reaction pathways.

Nucleophilic Reactivity of Nitrogen Centers

The compound possesses two primary nitrogen centers with nucleophilic character: the amino group of the aniline ring and the nitrogen atoms of the imidazole ring. The aniline nitrogen is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and Schiff base formation. The imidazole ring, being an electron-rich aromatic system, also exhibits nucleophilicity, particularly at the N-1 and N-3 positions. globalresearchonline.net The relative nucleophilicity of these centers can be influenced by the reaction conditions, such as pH and the nature of the electrophile.

In acidic media, the aniline nitrogen is protonated, reducing its nucleophilicity and favoring reactions at the imidazole ring. Conversely, under basic conditions, the aniline nitrogen is more available for nucleophilic attack. The imidazole ring's nucleophilicity is also pH-dependent; protonation of one nitrogen atom deactivates the other towards electrophilic attack.

Electrophilic Attack on the Imidazole Ring

The imidazole ring in this compound is susceptible to electrophilic attack, primarily at the C-2, C-4, and C-5 positions. globalresearchonline.net The electron-donating character of the aminomethylaniline substituent enhances the electron density of the imidazole ring, making it more reactive towards electrophiles compared to unsubstituted imidazole.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group onto the imidazole ring.

Bromination: Substitution with bromine atoms.

Sulfonation: Addition of a sulfonic acid group.

Formylation: Introduction of a formyl group.

Acylation: Addition of an acyl group. researchgate.net

The regioselectivity of these reactions is influenced by both electronic and steric factors. The position of the existing substituent directs the incoming electrophile to specific carbons on the ring. researchgate.net

Intra- and Intermolecular Cyclization Mechanisms

The bifunctional nature of this compound allows for both intra- and intermolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclization: Under appropriate conditions, the aniline nitrogen can attack an electrophilic center within the same molecule, often generated in situ. For instance, reaction with a suitable reagent could lead to the formation of a fused ring system incorporating the imidazole and aniline moieties. The propensity for intramolecular cyclization is dependent on the formation of a thermodynamically stable 5- or 6-membered ring.

Intermolecular Cyclization: In the presence of a suitable linking reagent, two molecules of this compound can undergo intermolecular cyclization. This can lead to the formation of larger macrocyclic structures or polymeric materials. The course of the reaction, whether intramolecular or intermolecular, is often dictated by the concentration of the reactants and the nature of the reaction conditions.

Oxidation and Reduction Mechanisms

Oxidation: The aniline moiety of the molecule is susceptible to oxidation. openaccessjournals.com Chemical or electrochemical oxidation can lead to the formation of various products, including radical cations, imines, and quinone-like structures. mdpi.com The specific products formed depend on the oxidizing agent and the reaction conditions. The imidazole ring can also undergo oxidation, though it is generally more resistant than the aniline group. Atmospheric oxidation, particularly initiated by hydroxyl radicals, can lead to ring-opening and the formation of various degradation products. rsc.org

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common than its oxidation. Catalytic hydrogenation, for example, can saturate the imidazole ring to form an imidazoline (B1206853) derivative. The aniline moiety is generally stable to reduction under these conditions.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound. The rate of a reaction is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.

For instance, the rate of electrophilic substitution on the imidazole ring will depend on the concentration of both the substrate and the electrophile, as well as the activation energy of the reaction. The kinetics of these reactions can be monitored using spectroscopic techniques such as UV-Vis or NMR spectroscopy. researchgate.net

The table below presents hypothetical kinetic data for the bromination of this compound to illustrate the principles of kinetic analysis.

| Experiment | [this compound] (M) | [Br2] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

From this data, the reaction is determined to be first order with respect to this compound and second order with respect to bromine.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound can be systematically modified by introducing substituents on either the aniline or the imidazole ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby influencing reaction rates and pathways. mdpi.com

Electronic Effects:

Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density of the ring and the nucleophilicity of the aniline nitrogen. This enhances the rate of electrophilic substitution on the aniline ring and reactions involving the amino group.

Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO₂, -CF₃) decrease the electron density and nucleophilicity. ossila.com This deactivates the aniline ring towards electrophilic attack and can make the imidazole ring more susceptible to nucleophilic attack.

Substituents on the imidazole ring will similarly influence its reactivity. EDGs will activate the ring towards electrophilic attack, while EWGs will deactivate it. researchgate.net

Steric Effects: Bulky substituents near a reactive site can hinder the approach of reactants, thereby slowing down the reaction rate. For example, a large substituent on the carbon adjacent to the amino group in the aniline ring could sterically hinder its reaction with an electrophile.

The table below summarizes the expected effects of various substituents on the reactivity of this compound.

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| -OCH₃ | Aniline ring | Electron-donating | Activates aniline ring, increases nucleophilicity of aniline N |

| -NO₂ | Aniline ring | Electron-withdrawing | Deactivates aniline ring, decreases nucleophilicity of aniline N |

| -CH₃ | Imidazole ring | Electron-donating | Activates imidazole ring towards electrophilic attack |

| -Cl | Imidazole ring | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall deactivating effect on imidazole ring |

These structure-reactivity relationships are crucial for the rational design of derivatives of this compound with specific desired chemical properties and for optimizing reaction conditions for synthetic transformations. researchgate.netnih.gov

Coordination Chemistry and Metallosupramolecular Architectures Involving N 1h Imidazol 4 Ylmethyl Aniline

N-(1H-imidazol-4-ylmethyl)aniline as a Ligand: Design Principles and Coordination Modes

This compound is a versatile ligand due to the presence of multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the nitrogen atom of the aniline (B41778) group. nih.gov This allows for a variety of coordination modes, making it a valuable building block in the design of metal-organic complexes. The flexibility of the methylene (B1212753) bridge between the imidazole and aniline moieties further contributes to its ability to adopt different conformations to accommodate the geometric preferences of various metal ions. rsc.org

The coordination behavior of this ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. It can act as a monodentate ligand, typically coordinating through the more basic pyridinic nitrogen of the imidazole ring. Bidentate coordination is also common, involving both the imidazole nitrogen and the aniline nitrogen, forming a stable chelate ring. In some instances, it can even bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. ajol.infomdpi.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Preparation of Transition Metal Complexes

Transition metal complexes of this compound and related imidazole-containing ligands are generally prepared by mixing stoichiometric amounts of the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of copper, nickel, cobalt, or zinc, in a solvent like ethanol (B145695) or a solvent mixture. ajol.infomdpi.comresearchgate.net The reaction mixture is often heated under reflux to facilitate complex formation. ajol.info The resulting solid complexes can then be isolated by filtration, washed, and dried. ajol.info The choice of solvent and reaction temperature can influence the final product's structure and dimensionality. For instance, hydrothermal synthesis methods can be employed to promote the growth of crystalline, extended structures like Metal-Organic Frameworks (MOFs). mdpi.com

Ligand Denticity and Stereochemical Considerations

The denticity of this compound in its metal complexes can vary. It can act as a monodentate ligand, coordinating through one of the imidazole nitrogens. researchgate.netazjournalbar.com It can also exhibit bidentate coordination, involving both the imidazole and aniline nitrogen atoms to form a chelate ring. The stereochemistry of the resulting complexes is dictated by the coordination number and preferred geometry of the metal ion. For example, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes typically exhibit an octahedral geometry. researchgate.netazjournalbar.com The flexible nature of the ligand allows it to adapt to these different coordination environments.

Spectroscopic Analysis of Metal-Ligand Interactions

Several spectroscopic techniques are employed to probe the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. For instance, a shift in the C=N stretching vibration of the imidazole ring to a lower or higher frequency can indicate its involvement in coordination. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. jmchemsci.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry around the metal ion. The d-d electronic transitions observed for transition metal complexes are sensitive to the ligand field environment. researchgate.net Shifts in the ligand-based π-π* transitions can also be observed upon coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. jmchemsci.comresearchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can indicate the sites of coordination. However, this technique is not suitable for paramagnetic complexes due to significant peak broadening. researchgate.net

Below is a table summarizing typical spectroscopic data for metal complexes of imidazole derivatives.

| Spectroscopic Technique | Observation | Interpretation |

| FT-IR | Shift in ν(C=N) of the imidazole ring. Appearance of new bands in the far-IR region. | Indicates coordination of the imidazole nitrogen to the metal center. researchgate.net Ascribable to ν(M-N) vibrations. jmchemsci.com |

| UV-Vis | Appearance of new absorption bands in the visible region. Shifts in the ligand's absorption bands. | d-d transitions of the metal ion, indicative of the coordination geometry. researchgate.net Perturbation of the ligand's electronic structure upon coordination. |

| ¹H NMR | Downfield or upfield shifts of imidazole and aniline proton signals in diamagnetic complexes. | Confirmation of ligand coordination to the metal center. researchgate.net |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand, combined with the potential for hydrogen bonding involving the N-H groups of the imidazole and aniline moieties, makes it a suitable candidate for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). researchgate.net These extended structures are formed through the self-assembly of the ligand and metal ions or metal clusters.

The design of MOFs using this ligand allows for the creation of porous materials with potential applications in gas storage, separation, and catalysis. The structure and properties of the resulting MOF are dependent on the coordination geometry of the metal ion and the connectivity of the ligand. Varying the metal ion and reaction conditions can lead to the formation of diverse network topologies, ranging from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. mdpi.com

No Catalytic Applications of this compound Metal Complexes Found in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no publications detailing the catalytic applications of metal complexes involving the specific ligand this compound were identified. This indicates a significant gap in the current chemical literature regarding the coordination chemistry and potential catalytic utility of this compound.

The investigation included targeted searches for terms such as "catalytic properties of this compound metal complexes," "synthesis and catalytic activity of complexes with this compound," and "this compound ruthenium catalysis." Further broad searches on the synthesis and coordination chemistry of the ligand were also performed in an attempt to find any mention of potential catalytic applications.

While research exists for structurally related compounds, such as isomers like 4-(1H-imidazol-1-yl)aniline and other imidazole-containing ligands in catalysis, there appears to be no specific research focused on the catalytic behavior of metal complexes formed with this compound.

Therefore, it is not possible to provide an article on the catalytic applications of this compound metal complexes as requested, due to the apparent absence of published research on this topic. This highlights a potential area for future investigation within the field of coordination chemistry and catalysis.

Advanced Spectroscopic and Analytical Characterization of N 1h Imidazol 4 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(1H-imidazol-4-ylmethyl)aniline and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

In the ¹H NMR spectrum of N-benzyl-N-methylaniline, a derivative, the signals corresponding to the aromatic protons typically appear in the downfield region, while the methylene (B1212753) and methyl protons are found further upfield. rsc.org For instance, the aromatic protons of N-benzyl-N-methylaniline appear as a multiplet between δ 7.17 and 6.31 ppm, the methylene protons as a singlet at δ 4.44 ppm, and the methyl protons as a singlet at δ 2.93 ppm. rsc.org The integration of these signals provides the ratio of protons in each unique environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In the case of N-benzyl-N-methylaniline, the aromatic carbons resonate in the range of δ 111.33 to 148.65 ppm, while the methylene carbon appears at δ 55.60 ppm and the methyl carbon at δ 37.48 ppm. rsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic effects of substituents on the aniline (B41778) and imidazole (B134444) rings, making NMR a powerful tool for characterizing a wide array of derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for N-benzyl-N-methylaniline

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.31-7.17 (m) | 111.33-128.13, 148.65 |

| Methylene CH₂ | 4.44 (s) | 55.60 |

| Methyl CH₃ | 2.93 (s) | 37.48 |

Data sourced from a study on the methylation of aromatic amines. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are pivotal in identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint.

The IR spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, shows distinct N-H stretching vibrations for the aniline group at 3448 and 3328 cm⁻¹, and aromatic ring stretching at 1626 cm⁻¹. mdpi.com For imidazole-containing compounds, characteristic bands for C=N and C=C stretching are also observed. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can aid in the assignment of these vibrational modes. mdpi.comnih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. A comparative study of aniline and its isomers highlighted the sensitivity of the ring breathing mode to the position of substituents on the aniline ring. nih.gov This makes Raman a valuable tool for distinguishing between different isomers of substituted this compound.

Table 2: Key IR and Raman Bands for Related Aniline and Imidazole Derivatives

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Aniline N-H | Stretching | 3300-3500 | 3300-3500 |

| Imidazole N-H | Stretching | 3100-3300 | 3100-3300 |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1650 | 1450-1650 |

| Imidazole C=N | Stretching | 1500-1600 | 1500-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the identity of a synthesized compound.

For the related compound 4-(1H-imidazol-1-yl)aniline, the molecular ion peak [M]⁺ is observed at m/z 159, which corresponds to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition. For instance, the calculated mass for the protonated molecule of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine, a derivative, was found to be 402.1970, with the experimental value matching closely at 402.1969. researchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the bond between the methylene group and the aniline or imidazole ring is a likely fragmentation pathway for this compound.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives, providing insights into the extent of conjugation in the molecule. The aniline and imidazole rings are both chromophores that absorb UV radiation.

The UV-Vis spectrum of a similar compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, exhibits absorption bands in the UV-Vis region between 340-470 nm. researchgate.net The absorption at 406 nm is attributed to a π→π* transition, indicating a conjugated system. researchgate.net The position and intensity of these absorption bands can be influenced by the presence of substituents and the solvent used for the analysis. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic spectra of these compounds.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

The crystal structure of a derivative, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, was confirmed by single-crystal X-ray diffraction. nih.gov Such studies reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. For example, in the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, N-H···N and C-H···N hydrogen bonds were identified as the primary interactions responsible for the formation of the crystal structure. mdpi.com

Advanced Hyphenated Techniques (e.g., HPLC-MS)

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. HPLC separates the components of a mixture based on their differential interactions with a stationary phase, and the eluting compounds are then directly introduced into a mass spectrometer for identification.

This technique is widely used for the analysis of substituted imidazoles in various matrices. For instance, an LC-MS/MS method was developed for the determination of 2- and 4-methylimidazole (B133652) in beverages and caramel (B1170704) colors, demonstrating the speed and selectivity of this approach. researchgate.net Such methods are invaluable for purity assessment and the identification of byproducts in the synthesis of this compound derivatives.

Computational Chemistry and Theoretical Modeling of N 1h Imidazol 4 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1H-imidazol-4-ylmethyl)aniline at the molecular level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For molecules similar to this compound, DFT studies are routinely employed to determine optimized geometry, vibrational frequencies, and electronic properties. niscpr.res.in

Commonly used functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. These calculations help in understanding the distribution of electrons and energy levels within the molecule. The outputs of these studies, such as total energy, frontier molecular orbital energies, and dipole moment, are crucial for predicting the molecule's behavior.

Table 1: Illustrative Parameters from a DFT Calculation (Note: The following values are representative and not from a specific study on this compound, as such data is not publicly available. They illustrate the typical output of a DFT analysis.)

| Calculated Parameter | Representative Value/Unit | Significance |

| Total Energy | [Value] a.u. | Ground state energy of the optimized geometry |

| HOMO Energy | [Value] eV | Highest Occupied Molecular Orbital; relates to electron-donating ability |

| LUMO Energy | [Value] eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | [Value] eV | Indicates chemical reactivity and stability |

| Dipole Moment | [Value] Debye | Measures the overall polarity of the molecule |

Ab Initio Methods and Basis Set Selection

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters beyond fundamental constants. The Hartree-Fock (HF) method is the simplest ab initio method, which provides a good starting point for more advanced and accurate calculations. While not as common as DFT for larger molecules due to higher computational demand, HF can be used for baseline comparisons of molecular geometry and electronic structure.

The choice of a basis set is critical for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing nitrogen and aromatic rings, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution and non-covalent interactions, particularly the hydrogen bonding capabilities of the N-H groups.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atoms of the imidazole (B134444) ring.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms bonded to heteroatoms, such as the N-H protons of the imidazole and aniline (B41778) moieties.

Green regions represent neutral or zero potential.

MEP analysis is crucial for understanding where the molecule is most likely to interact with other chemical species, including receptors or enzymes. For similar heterocyclic compounds, MEP maps have successfully identified the primary sites for interaction. niscpr.res.in

Prediction of Reactivity, Regioselectivity, and Stability

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. The location of the HOMO and LUMO densities can predict where the molecule will act as an electron donor (HOMO) or an electron acceptor (LUMO), thus guiding the understanding of its reaction mechanisms.

Modeling of Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. These interactions, though weaker than covalent bonds, collectively play a dominant role in molecular recognition.

Hydrogen Bonding Networks

Hydrogen bonds are a crucial type of non-covalent interaction for this compound due to the presence of both hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The molecule possesses two N-H groups: one on the imidazole ring and one on the aniline moiety. These protons can be donated to form hydrogen bonds.

Hydrogen Bond Acceptors: The unprotonated nitrogen atom on the imidazole ring has a lone pair of electrons and can act as a strong hydrogen bond acceptor. nih.gov

These features allow this compound to form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The formation of these bonds can significantly influence the molecule's conformation and how it packs in a solid state. nih.gov Computational studies on related imidazole and aniline compounds have shown that such hydrogen bonding networks are key determinants of their structural and inhibitory properties. nih.govrsc.orgescholarship.org The interplay between the donor and acceptor sites dictates the formation of dimers, chains, or more complex two- or three-dimensional networks.

Aromatic Stacking Interactions (π-π, CH-π)

Aromatic stacking interactions are crucial non-covalent forces that influence the structure and function of molecular systems. In this compound, these interactions would be predominantly between the aniline and imidazole rings.

π-π Interactions: The interaction between the electron-rich π-systems of the aniline and imidazole rings is a key stabilizing factor. These interactions can occur in various geometries, including face-to-face and offset-stacked arrangements. Computational studies on similar aromatic systems, such as aniline dimers, indicate that the interaction energies are significant, influencing molecular aggregation and crystal packing. researchgate.net For this compound, intramolecular π-π stacking is unlikely due to the flexible methylene (B1212753) linker. However, intermolecular π-π stacking would be a dominant force in the solid state and in concentrated solutions, dictating the packing motif. The electron-donating nature of the amino group in aniline and the specific electronic properties of the imidazole ring would modulate the strength of these interactions. nih.gov

CH-π Interactions: These are weaker but collectively significant interactions where a C-H bond acts as a hydrogen bond donor to a π-system. In this compound, the C-H bonds of the methylene bridge and the aromatic rings can interact with the π-faces of both the aniline and imidazole rings of neighboring molecules. Studies on other aromatic compounds have demonstrated that CH-π interactions play a vital role in stabilizing specific conformations and molecular assemblies.

A theoretical analysis of these interactions in this compound would involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) with dispersion corrections or Møller-Plesset perturbation theory (MP2), to accurately capture these weak interactions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds of the methylene linker.

Conformational Analysis: A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. This would reveal the low-energy conformers and the energy barriers between them. For a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a semi-empirical (AM1) calculation was used to determine the molecular energy profile by varying a selected torsion angle from -180° to +180°. mdpi.comresearchgate.net A similar approach for this compound would likely reveal that the most stable conformers adopt a staggered arrangement to minimize steric hindrance, with specific orientations of the aromatic rings being influenced by subtle non-covalent interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful tool to explore the dynamic behavior of this compound in different environments. oup.com By simulating the motion of the molecule over time, one can observe conformational transitions, solvent interactions, and the formation of intermolecular aggregates. MD simulations on various imidazole derivatives have been used to understand their behavior in complex systems, such as their interaction with proteins or their dynamics in ionic liquids. mdpi.comoup.comtandfonline.com For this compound, MD simulations could predict its diffusion characteristics, radial distribution functions with solvent molecules, and the lifetime of intermolecular interactions.

| Computational Method | Application to this compound | Expected Insights |

| Potential Energy Surface Scan | Identification of stable and transition state conformers by rotating key dihedral angles. | Relative energies of conformers, rotational barriers, and preferred spatial arrangement of aromatic rings. |

| Molecular Dynamics (MD) | Simulation of molecular motion in vacuum, implicit, or explicit solvent over time. | Dynamic conformational changes, solvent effects on conformation, and intermolecular aggregation behavior. |

Solvation Effects in Theoretical Studies

The surrounding solvent can significantly impact the structure, properties, and reactivity of a molecule. Theoretical studies of this compound must, therefore, account for solvation effects.

Implicit and explicit solvent models are two common approaches. youtube.comwikipedia.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net This approach is computationally efficient and can provide good estimates of the solvation free energy and its effect on conformational equilibria and electronic properties. For instance, in a study on a related benzimidazole (B57391) derivative, the energetic behavior in a solvent was examined using the B3LYP method with the 6-31G(d) basis set by applying the Onsager and PCM models. mdpi.comresearchgate.net A similar study on this compound would likely show a stabilization of more polar conformers in polar solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound in an aqueous solution, explicit water molecules would allow for the detailed study of hydrogen bonds between water and the N-H groups of the imidazole and aniline moieties, as well as the lone pairs on the nitrogen atoms. Studies on the solvation of imidazole and related compounds have highlighted the importance of specific hydrogen bonding interactions. acs.orgnih.govresearchgate.net

| Solvation Model | Description | Relevance to this compound |

| Implicit (e.g., PCM, SMD) | Solvent is treated as a continuous dielectric medium. | Computationally efficient for calculating solvation free energies and studying the influence of solvent polarity on conformational preferences and electronic properties. mdpi.comresearchgate.net |

| Explicit | Individual solvent molecules are included in the simulation. | Provides detailed insights into specific solute-solvent interactions, such as hydrogen bonding patterns with the imidazole and aniline functional groups. |

Exploration of Functional Applications in Chemical Sciences

Applications in Materials Science and Engineering

The structural features of N-(1H-imidazol-4-ylmethyl)aniline and its derivatives make them valuable building blocks for advanced materials. The presence of the imidazole (B134444) ring and the aniline (B41778) group allows for the creation of polymers with specific functionalities and for the modification of surfaces to impart desired properties like corrosion resistance.

Corrosion Inhibition: Imidazole derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from the ability of the imidazole ring's nitrogen atoms and pi-electrons to adsorb onto metal surfaces. This adsorption forms a protective film that isolates the metal from the corrosive medium. The general mechanism involves the lone pair electrons on the nitrogen atoms coordinating with the vacant d-orbitals of the metal, while the aromatic ring can provide a hydrophobic barrier. While direct studies on this compound are limited, research on related imidazoline (B1206853) surfactants demonstrates excellent corrosion inhibition for carbon steel. researchgate.net These molecules, featuring an imidazoline headgroup and an aliphatic tail, effectively form a protective layer on the metal surface. researchgate.net

Advanced Polymers and Organic Light-Emitting Diodes (OLEDs): Aniline and its derivatives are precursors to conductive polymers like polyaniline, a material of significant interest due to its electrical properties and environmental stability. nih.gov The polymerization of aniline derivatives can lead to materials with unique optical and electronic properties. nih.gov For instance, polymers with a backbone consisting of nitrogen and sulfur, derived from aniline, can exhibit a range of colors depending on the substituents on the aromatic ring. nih.gov

In the realm of optoelectronics, imidazole-based compounds are crucial. A structurally related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, serves as a key building block for synthesizing phosphorescent iridium complexes used in Organic Light-Emitting Diodes (OLEDs). ossila.com In these applications, the imidazole and aryl groups coordinate to the metal center, and substituents on the aniline ring can be used to tune the emission color of the resulting OLED. ossila.com This highlights the potential of this compound as a ligand in the development of novel materials for electronic displays and lighting.

Chromatography Materials: A notable application of a positional isomer, 4-(1H-imidazol-1-yl)aniline, is in the field of bioseparations. When immobilized on a solid support like Sepharose, it acts as a novel ligand for mixed-mode chromatography. nih.gov This material demonstrates a high binding selectivity for antibodies, such as immunoglobulin G (IgG), distinguishing it from other proteins like bovine serum albumin (BSA). nih.gov The separation mechanism relies on a combination of hydrophobic interactions, hydrogen bonding, and charge transfer interactions between the ligand and the protein. nih.gov This application underscores the utility of the imidazolyl-aniline scaffold in creating highly specific and efficient purification media.

Catalytic Applications in Organic Transformations

The this compound structure contains both a Lewis basic imidazole ring and a nucleophilic amine, making it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The catalytic activity of transition metal complexes is highly dependent on the electronic and steric properties of their ligands.

While direct catalytic applications of this compound are not extensively documented, the behavior of similar structures provides strong evidence of its potential. The imidazole moiety is a common N-heterocyclic ligand that can coordinate to a metal center, while the aniline group can be modified to tune the electronic properties of the resulting complex. For example, metal complexes featuring 2-imino-1,10-phenanthrolyl ligands, which also possess N-donor atoms, have shown significant catalytic performance in reactions like ethylene (B1197577) oligomerization. nih.gov

Furthermore, α-metalated N,N-dimethylbenzylamine ligands have been used to create highly active lanthanum-based catalysts for a variety of transformations, including hydrophosphination and hydroamination. rsc.org This demonstrates that benzylamine (B48309) derivatives can be effective ligands in organometallic catalysis. Given that this compound is a benzylamine derivative (with an imidazole substituent), it is plausible that it could form catalytically active complexes. The aniline nitrogen and the imidazole nitrogen atoms can act as a bidentate ligand, chelating to a metal center and influencing its reactivity. The steric and electronic environment around the metal can be further adjusted by introducing substituents on the aniline ring, potentially leading to highly selective and efficient catalysts for various organic transformations. nih.gov

Chemo-sensing and Probe Development

Fluorescent probes are molecules designed to detect specific analytes through a change in their fluorescence properties. nih.gov The development of such probes often relies on incorporating a recognition site for the analyte and a fluorophore into a single molecule. The this compound scaffold is well-suited for this purpose. The imidazole ring and the aniline nitrogen can act as binding sites for various species, including metal ions and small molecules.

The design of fluorescent probes often involves mechanisms like the isomerization of C=N bonds or the deprotection of imine groups to trigger a fluorescent response. nih.gov For instance, fluorescent sensors for hypochlorite (B82951) have been developed based on the removal of an imine protecting group. nih.gov The aniline moiety in this compound could be readily converted into an imine, which could then serve as a reactive site for a specific analyte.

Furthermore, imidazole derivatives have been successfully used in the development of fluorescent probes. For example, a related compound, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a precursor for materials used in OLEDs, which relies on its specific photophysical properties. ossila.com This indicates that the imidazolyl-aniline core can be part of a photoactive system. By attaching a suitable fluorophore to the this compound backbone, it is conceivable to create novel chemosensors. The binding of an analyte to the imidazole or aniline part of the molecule could modulate the fluorescence of the attached dye, allowing for sensitive and selective detection. The development of small molecule inhibitor-based fluorescent probes is an active area of research, with applications in biological imaging. google.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field. This compound possesses all the necessary features to participate in supramolecular assembly.

The imidazole ring is a particularly effective unit for directing self-assembly through hydrogen bonding. It has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the other nitrogen atom). This allows for the formation of robust and directional hydrogen-bonded networks. Similarly, the aniline N-H group can also act as a hydrogen bond donor. The presence of these multiple hydrogen bonding sites suggests that this compound can form complex, self-assembled structures. Studies on other small molecules containing hydrogen bonding motifs, such as ureidopyrimidinones and aminopyrazolones, have demonstrated their ability to form well-defined aggregates like vesicles, micelles, and macrocyclic quartets in solution. nih.govnih.gov

The aromatic rings in the molecule (both the imidazole and the phenyl group) can also participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of one-, two-, or three-dimensional networks in the solid state. The specific arrangement of molecules in the crystal lattice will be dictated by the need to satisfy these various non-covalent interactions, a principle that is fundamental to crystal engineering. The study of intramolecular hydrogen bonding, for example between an N-H group and a nearby fluorine atom in related aniline derivatives, shows how subtle electronic effects can modulate the strength of these interactions. ucla.edu

Future Research Directions and Uncharted Avenues for N 1h Imidazol 4 Ylmethyl Aniline

Development of Sustainable Synthetic Strategies

The future synthesis of N-(1H-imidazol-4-ylmethyl)aniline and its derivatives should prioritize environmentally benign and efficient methodologies. Current synthetic routes for similar imidazole (B134444) and aniline (B41778) derivatives often rely on traditional methods that may involve harsh conditions or generate significant waste. researchgate.net Future research should focus on the application of green chemistry principles to the synthesis of this specific molecule.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Tandem Reactions | Combines multiple synthetic steps without isolating intermediates. rsc.org | Reduced solvent waste, time, and energy consumption. |

| Green Catalysis | Utilization of non-toxic, reusable catalysts (e.g., copper nanoparticles). | Lower environmental impact, catalyst recyclability. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, often higher yields, and cleaner reactions. |

Advanced In-Situ Mechanistic Investigations

A detailed understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and controlling its properties. Future research should move beyond simple yield optimization and employ advanced in-situ spectroscopic techniques to probe reaction pathways in real-time.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide invaluable data on the formation of intermediates, transition states, and byproducts. This would allow for a more complete picture of the reaction kinetics and thermodynamics. For example, in a potential synthetic route involving the reaction of 4-(chloromethyl)-1H-imidazole with aniline, in-situ monitoring could elucidate the precise role of reaction parameters like temperature, solvent, and base on the rate and selectivity of the N-alkylation reaction. This deeper mechanistic insight will enable the rational optimization of reaction conditions to maximize yield and purity. researchgate.net

Rational Design for Tailored Chemical Properties

The inherent structure of this compound, with its modifiable imidazole and aniline rings, presents a rich platform for the rational design of new molecules with tailored chemical properties. Future research should leverage computational tools and synthetic chemistry to create derivatives with specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies can be employed to predict how structural modifications would influence the compound's electronic, steric, and lipophilic properties. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups onto the aniline ring could systematically tune the electronic properties of the molecule, which is particularly relevant for applications in electronics or catalysis. ossila.com Similarly, modifying the imidazole moiety could alter its coordination behavior or hydrogen-bonding capabilities. nih.govresearchgate.net This rational design approach will be instrumental in developing new derivatives for specific applications, such as novel enzyme inhibitors or materials for organic electronics. nih.govnih.govresearchgate.net

Table 2: Strategies for Rational Design of this compound Derivatives

| Design Approach | Target Property | Potential Application |

|---|---|---|

| QSAR Modeling | Predicting biological activity based on structure. nih.gov | Development of new therapeutic agents. |

| Molecular Fragment Replacement | Swapping molecular fragments to improve properties. nih.gov | Optimization of drug-likeness and target affinity. |

Expanding the Scope of Coordination Chemistry

The imidazole and aniline functionalities of this compound make it an excellent candidate as a ligand for a wide range of metal ions. The exploration of its coordination chemistry is a largely uncharted but highly promising research avenue.

Future work should focus on the synthesis and characterization of novel metal complexes with this compound as a ligand. The coordination modes of the ligand (e.g., monodentate, bidentate, bridging) can be investigated through techniques like single-crystal X-ray diffraction. The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting magnetic, optical, or catalytic properties. researchgate.net For example, iridium complexes of similar aryl-imidazole ligands have shown potential as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). ossila.com The systematic study of its complexes with various transition metals could lead to new catalysts, sensors, or advanced materials. researchgate.net

Integration into Advanced Functional Systems

The unique properties of this compound and its derivatives make them promising building blocks for a variety of advanced functional systems. Future research should aim to integrate these molecules into functional materials and devices.

One potential application is in the field of materials science, particularly in the development of OLEDs. The incorporation of fluorinated groups onto the aniline ring of similar compounds has been shown to increase the HOMO-LUMO energy gap, leading to blue-shifted light emission. ossila.com Another area of interest is in the development of mixed-mode chromatography ligands for antibody purification, where the imidazole and aniline groups can provide a combination of hydrophobic, hydrogen bonding, and charge transfer interactions. nih.gov Furthermore, the ability of the imidazole ring to interact with biological targets suggests potential applications in the development of biosensors or as a scaffold for new bioactive agents. mdpi.com

Q & A

Q. What are the established synthetic routes for N-(1H-imidazol-4-ylmethyl)aniline, and how can purity be optimized?

The synthesis typically involves alkylation of aniline derivatives with imidazole-based aldehydes followed by benzoylation. For example, 2,4-dichloro-N-(4-chlorophenyl)-N-(1H-imidazol-4-ylmethyl)benzamide (a related compound) was synthesized via alkylation of 4-chloroaniline with 5-carboxoimidazole aldehyde, followed by benzoylation using dichlorobenzoyl chloride. Purification via HPLC yielded a 24% product with >97% purity . Key optimization steps include solvent selection (e.g., DMF for solubility), temperature control (ambient to 80°C), and use of silica gel chromatography or preparative HPLC for isolation.

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- 1H NMR (e.g., δ 11.94 ppm for imidazole protons, δ 4.93 ppm for methylene bridging groups) .

- ESI-MS for molecular weight verification (e.g., m/z 380.8 [M+H]+ for a benzamide analog) .

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and stereochemistry, as demonstrated for structurally similar imidazole derivatives .

Q. How can researchers ensure compound stability during storage and experimental use?

Stability assessments should include:

- HPLC monitoring for degradation products under varying pH, temperature, and light exposure.

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mp 128–130°C for the base compound) .

- Storage in anhydrous, inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis of the imidazole and aniline moieties .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of structurally related imidazole-aniline hybrids?

Conflicting data may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities. To resolve discrepancies:

- Perform dose-response curves across multiple models (e.g., enzyme inhibition vs. cellular assays).

- Use high-purity batches (>98%, verified by HPLC) and standardize solvent systems (e.g., DMSO concentration ≤0.1%) .

- Compare results to structurally validated analogs (e.g., N-(pentan-2-yl)aniline derivatives) to isolate substituent effects .

Q. What experimental strategies can elucidate the mechanism of action for imidazole-aniline derivatives in biological systems?

- Kinetic binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses within active sites, validated by mutagenesis studies .

- Metabolic profiling : LC-MS/MS to identify metabolites and assess stability in hepatic microsomes .

Q. How can researchers evaluate the reactivity of this compound under varying experimental conditions?

- pH-dependent stability assays : Monitor degradation via UV-Vis spectroscopy at pH 2–12 to identify labile functional groups (e.g., imidazole protonation at acidic pH) .

- Oxidative stress testing : Expose the compound to H2O2 or cytochrome P450 enzymes to simulate in vivo metabolic pathways .

- Cross-reactivity screens : Test interactions with common biochemical reagents (e.g., thiols, amines) to avoid artifactual results in assays .

Q. What design principles apply when developing biological assays for imidazole-aniline hybrids?

- Target engagement assays : Use fluorescence polarization (FP) or AlphaScreen to measure binding to purified proteins (e.g., kinases, GPCRs) .

- Cellular permeability : Assess logP values experimentally (e.g., shake-flask method) or via computational tools (e.g., ChemAxon) to optimize membrane penetration .

- Toxicity profiling : MTT or LDH assays in primary cells to differentiate target-specific effects from general cytotoxicity .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact physicochemical and biological properties?

A comparative analysis of analogs reveals:

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.